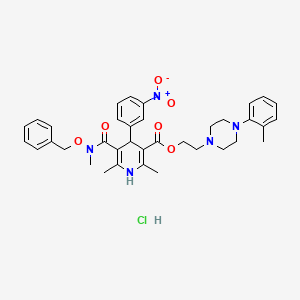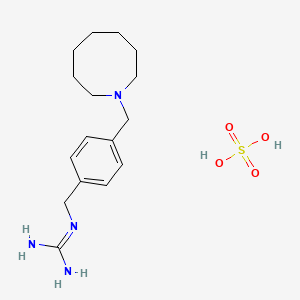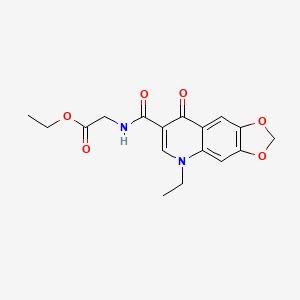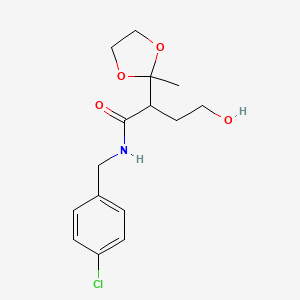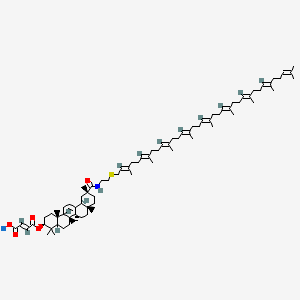
Olean-12-en-29-amide, 3-((3-carboxy-1-oxo-2-propenyl)oxy)-N-(2-((3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hextriacontanonaenyl)thio)ethyl)-, monosodium salt, hydrate, (3-beta(Z),20-beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olean-12-en-29-amide, 3-((3-carboxy-1-oxo-2-propenyl)oxy)-N-(2-((3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hextriacontanonaenyl)thio)ethyl)-, monosodium salt, hydrate, (3-beta(Z),20-beta)- is a complex organic compound. It is a derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid found in various plants. This compound is known for its potential biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olean-12-en-29-amide, 3-((3-carboxy-1-oxo-2-propenyl)oxy)-N-(2-((3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hextriacontanonaenyl)thio)ethyl)-, monosodium salt, hydrate, (3-beta(Z),20-beta)- typically involves the amidation of oleanolic acid. The process begins with the conversion of oleanolic acid to its corresponding acyl chloride using oxalyl chloride in dichloromethane (DCM). The acyl chloride is then reacted with the appropriate amine in the presence of a base such as triethylamine to form the desired amide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Olean-12-en-29-amide, 3-((3-carboxy-1-oxo-2-propenyl)oxy)-N-(2-((3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hextriacontanonaenyl)thio)ethyl)-, monosodium salt, hydrate, (3-beta(Z),20-beta)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like triethylamine. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Olean-12-en-29-amide, 3-((3-carboxy-1-oxo-2-propenyl)oxy)-N-(2-((3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hextriacontanonaenyl)thio)ethyl)-, monosodium salt, hydrate, (3-beta(Z),20-beta)- has various scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and products with specific properties.
Mechanism of Action
The mechanism of action of Olean-12-en-29-amide, 3-((3-carboxy-1-oxo-2-propenyl)oxy)-N-(2-((3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hextriacontanonaenyl)thio)ethyl)-, monosodium salt, hydrate, (3-beta(Z),20-beta)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes, receptors, and signaling pathways involved in inflammation, cancer, and viral infections.
Comparison with Similar Compounds
Similar Compounds
Oleanolic Acid: A naturally occurring pentacyclic triterpenoid with similar biological activities.
Ursolic Acid: Another pentacyclic triterpenoid with comparable properties.
Betulinic Acid: Known for its anticancer and antiviral activities.
Uniqueness
Olean-12-en-29-amide, 3-((3-carboxy-1-oxo-2-propenyl)oxy)-N-(2-((3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hextriacontanonaenyl)thio)ethyl)-, monosodium salt, hydrate, (3-beta(Z),20-beta)- is unique due to its specific structure and the presence of functional groups that confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
118642-24-3 |
|---|---|
Molecular Formula |
C81H126NNaO5S |
Molecular Weight |
1248.9 g/mol |
IUPAC Name |
sodium;(E)-4-[[(3S,6aR,6bS,8aS,11R,12aS,14bR)-4,4,6a,6b,8a,11,14b-heptamethyl-11-[2-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]sulfanylethylcarbamoyl]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-oxobut-2-enoate |
InChI |
InChI=1S/C81H127NO5S.Na/c1-59(2)26-18-27-60(3)28-19-29-61(4)30-20-31-62(5)32-21-33-63(6)34-22-35-64(7)36-23-37-65(8)38-24-39-66(9)40-25-41-67(10)48-56-88-57-55-82-75(86)78(14)52-51-77(13)53-54-80(16)68(69(77)58-78)42-43-71-79(15)49-47-72(87-74(85)45-44-73(83)84)76(11,12)70(79)46-50-81(71,80)17;/h26,28,30,32,34,36,38,40,42,44-45,48,69-72H,18-25,27,29,31,33,35,37,39,41,43,46-47,49-58H2,1-17H3,(H,82,86)(H,83,84);/q;+1/p-1/b45-44+,60-28+,61-30+,62-32+,63-34+,64-36+,65-38+,66-40+,67-48+;/t69-,70?,71?,72+,77-,78-,79+,80-,81-;/m1./s1 |
InChI Key |
IGGLCKYMHBPGLM-MTXYXQJBSA-M |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CSCCNC(=O)[C@@]1(CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)OC(=O)/C=C/C(=O)[O-])C)C)[C@H]2C1)C)C)C)/C)/C)/C)/C)/C)/C)/C)/C)C.[Na+] |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCSCCNC(=O)C1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC(=O)[O-])C)C)C2C1)C)C)C)C)C)C)C)C)C)C)C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


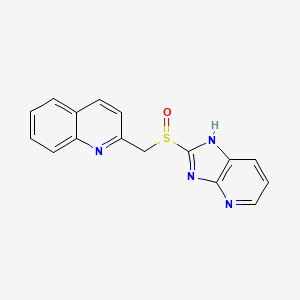
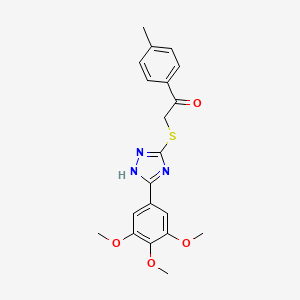
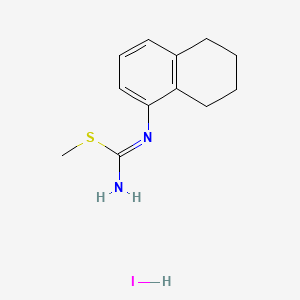

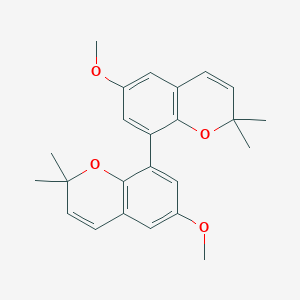
![methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12758056.png)
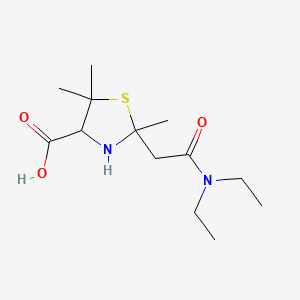
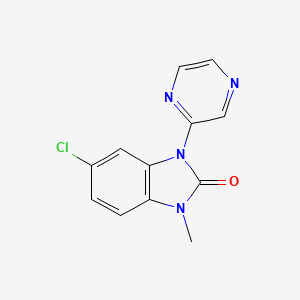
![3-[2-pyridin-2-yl-4-(2,3,5,6-tetramethylphenyl)piperazin-1-yl]propanamide;dihydrate;dihydrochloride](/img/structure/B12758086.png)

